![molecular formula C23H32O2Si B13941371 trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol: is a chemical compound that features a cyclohexanol core with a tert-butyl(diphenyl)silyl protecting group attached to the hydroxyl group. This compound is often used in organic synthesis due to its stability and the protective nature of the tert-butyl(diphenyl)silyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol typically involves the protection of the hydroxyl group in cyclohexanol. The tert-butyl(diphenyl)silyl group is introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like methylene chloride to ensure the protection is effective .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same protective group chemistry. The process would be optimized for yield and purity, often involving automated systems for reagent addition and reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety.
Reduction: Reduction reactions can target the cyclohexanol group, converting it to cyclohexane derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted under specific conditions, often using fluoride ions as a reagent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the tert-butyl(diphenyl)silyl group.
Major Products: The major products depend on the specific reaction conditions but can include various cyclohexane derivatives and deprotected alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol is used as a protecting group for alcohols due to its stability under acidic conditions .
Biology and Medicine:
Industry: In industrial chemistry, this compound can be used in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Wirkmechanismus
The primary function of trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol is to protect the hydroxyl group during chemical reactions. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site . This protection is particularly useful in multi-step synthesis processes where selective reactions are crucial.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyldimethylsilyl (TBDMS) protected alcohols
- tert-Butyldiphenylsilyl (TBDPS) protected alcohols
- Trimethylsilyl (TMS) protected alcohols
Uniqueness: The tert-butyl(diphenyl)silyl group offers increased stability towards acidic hydrolysis compared to other silyl protecting groups . This makes it particularly valuable in reactions requiring strong acidic conditions where other protecting groups might fail.
Eigenschaften
Molekularformel |
C23H32O2Si |
|---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C23H32O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-13,19-20,24H,14-18H2,1-3H3 |
InChI-Schlüssel |
HQJYXVDWIUZDFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


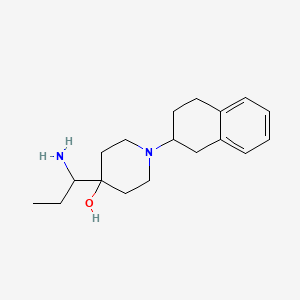
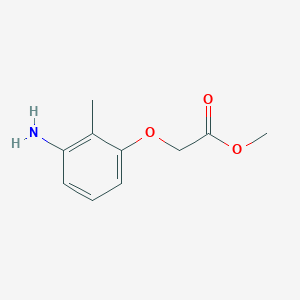
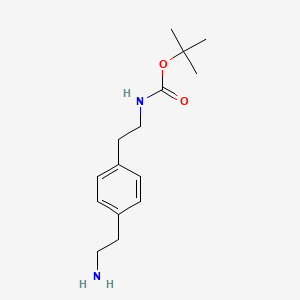
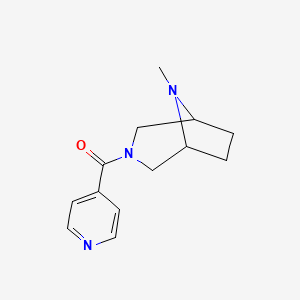
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
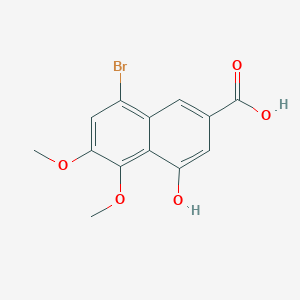
![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
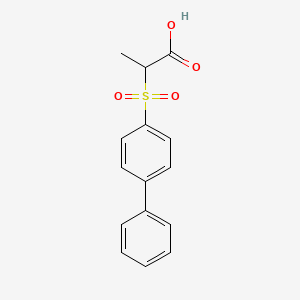
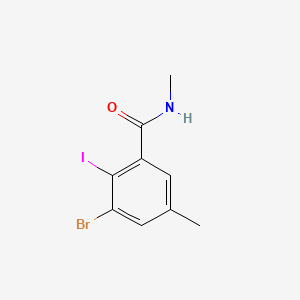
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
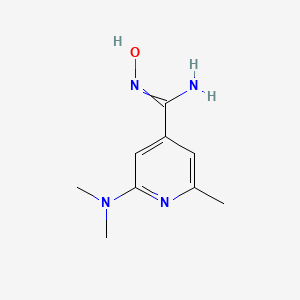
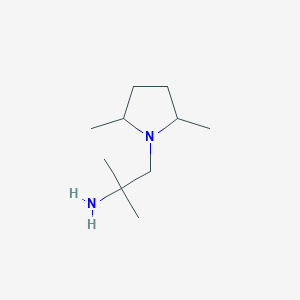
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
